Diethyl 1H-Indazole-3,5-Dicarboxylate: A 3,5-Disubstituted Scaffold with High Reactivity for Kinase-Focused Libraries
The 3,5-disubstitution pattern on the indazole ring is a well-validated scaffold for mediating and/or inhibiting cell proliferation through modulation of protein kinases, particularly cyclin-dependent kinases (CDKs) [1]. In the context of structure-activity relationship (SAR) studies, Diethyl 1H-indazole-3,5-dicarboxylate provides a dual ester handle that allows for differentiated functionalization at the 3- and 5-positions compared to the 3,6-disubstituted regioisomer. The 3,5-orientation aligns with the core geometry of key patent exemplars that demonstrate potent CDK inhibition (CDK1, CDK2, CDK4, CDK6) [2].
| Evidence Dimension | Scaffold Alignment with Validated Kinase Inhibitor Pharmacophore |
|---|---|
| Target Compound Data | 3,5-Disubstituted indazole core (Diester handles) |
| Comparator Or Baseline | 3,6-Disubstituted indazole regioisomer (Diethyl 1H-indazole-3,6-dicarboxylate) |
| Quantified Difference | Regioisomeric shift alters 3D vector geometry; 3,5-substitution pattern corresponds to binding orientation described in CDK inhibitor patents [1] whereas 3,6-substitution does not map to the same kinase hinge-binding motif. |
| Conditions | Medicinal chemistry SAR context for cyclin-dependent kinase (CDK) inhibition [1] |
Why This Matters
Procurement of the 3,5-regioisomer is essential for reproducing or advancing SAR studies targeting the CDK inhibitor class, as the 3,6-isomer would not replicate the same binding interactions.
- [1] Kephart, S. E., McAlpine, I. J., & Reich, S. H. (2006). U.S. Patent No. 7,008,953. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Kephart, S. E., McAlpine, I. J., & Reich, S. H. (2006). 3,5 Disubstituted indazole compounds with nitrogen-bearing 5-membered heterocycles, pharmaceutical compositions, and methods for mediating or inhibiting cell proliferation. U.S. Patent Application No. 10/912,949. View Source
